molecular formula C9H6BrN3O B8682933 3-Bromo-5-(pyrazin-2-yl)pyridin-2(1H)-one CAS No. 89996-17-8

3-Bromo-5-(pyrazin-2-yl)pyridin-2(1H)-one

Cat. No. B8682933
Key on ui cas rn: 89996-17-8
M. Wt: 252.07 g/mol
InChI Key: JEQJFGXKMZUSHZ-UHFFFAOYSA-N
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Patent
US04432979

Procedure details

3 ml of bromine are added to a stirred suspension of 5-(2-pyrazinyl)-2(1H)-pyridone (9.0 g) in 300 ml of glacial acetic acid warmed to a temperature of 50° C. The mixture is stirred at RT overnight, cooled in an ice bath to 16° C. and filtered. The filtered yellow solid is suspended in 100 ml of distilled H2O, to which sodium bisulfite is gradually added until the solid appears tan. A saturated potassium carbonate solution is slowly added until the pH is adjusted to 7.4, and the suspension is filtered. The filtered solid is washed with H2O and dried under high vacuum at 100° C. for 4 hours, giving the desired 3-bromo-5-(2-pyrazinyl)-2(1H)-pyridone which is recrystallized from methanol, M.P. >250° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=1>C(O)(=O)C>[Br:1][C:11]1[C:12](=[O:15])[NH:13][CH:14]=[C:9]([C:4]2[CH:5]=[N:6][CH:7]=[CH:8][N:3]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
9 g
Type
reactant
Smiles
N1=C(C=NC=C1)C=1C=CC(NC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath to 16° C.
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
is gradually added until the solid
ADDITION
Type
ADDITION
Details
A saturated potassium carbonate solution is slowly added until the pH
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
The filtered solid is washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 100° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(NC=C(C1)C1=NC=CN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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